Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis†

Polymer Chemistry Pub Date: 2018-08-15 DOI: 10.1039/C8PY00924D

Abstract

Polypeptoids are a promising class of peptidomimetic polymers for applications in biotechnology, but the polymers prepared by solution polymerization have limited side-chain functionalities due to synthetic difficulty. Synthetic versatility still remains challenging. Herein, we demonstrate a facile approach to prepare N-substituted amino acids and peptoid polymers via Schiff base and reductive amination reactions from readily available natural α-amino acids. These N-substituted amino acids can be easily converted into the corresponding N-substituted N-carboxy anhydrides (NNCAs), which subsequently undergo ring-opening polymerization (ROP) to prepare polypeptoids. Two NNCA monomers, i.e., N-(4-methylphenyl)methyl glycine (NBnMe-G) and N-(4-ethylphenyl)methyl glycine (NBnEt-G) NCAs, can be polymerized to give peptoid oligomers, P(NBnMe-G)10 and P(NBnEt-G)10. Also, the corresponding diblock copolypeptoids, mPEG45-b-P(NBnMe-G)12 and mPEG45-b-P(NBnEt-G)10, were successfully synthesized via methoxypolyethylene glycol amine (mPEG-NH2) initiated ROP. The thermal properties of these oligopeptoids and diblock copolymers were investigated. The synthetic strategy represents a new methodology to directly install N-substituents onto α-amino acids towards the functional polypeptoids.

Recommended Literature

- [1] Assisted natural recovery of hypersaline sediments: salinity thresholds for the establishment of a community of bioturbating organisms†

- [2] Contents list

- [3] Template-free hydrothermal synthesis of Li2FeSiO4 hollow spheres as cathode materials for lithium-ion batteries†

- [4] Acid-catalyzed proton exchange as a novel approach for relaxivity enhancement in Gd-HPDO3A-like complexes†

- [5] Quality by design approach for green HPLC method development for simultaneous analysis of two thalassemia drugs in biological fluid with pharmacokinetic study†

- [6] Analytical chemistry

- [7] Combining asymmetric PCR-based enzymatic amplification with silicon photonic microring resonators for the detection of lncRNAs from low input human RNA samples†

- [8] Analysis of time-course drug response in rat cardiomyocytes cultured on a pattern of islands†

- [9] Liquid–liquid phase coexistence in lipid membranes observed by natural abundance 1H–13C solid-state NMR†

- [10] Water dispersible siloxane nanogels: a novel technique to control surface characteristics and drug release kinetics

Journal Name:Polymer Chemistry

Research Products

-

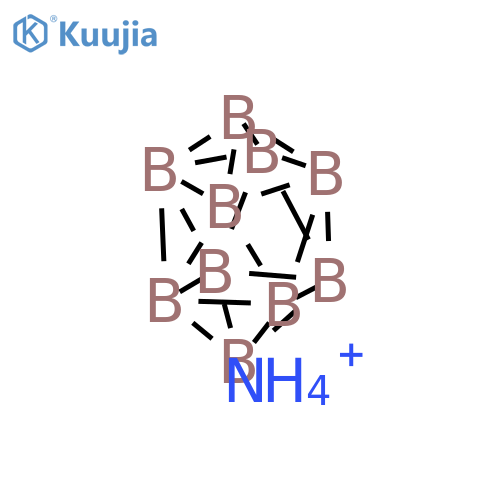

CAS no.: 10195-79-6